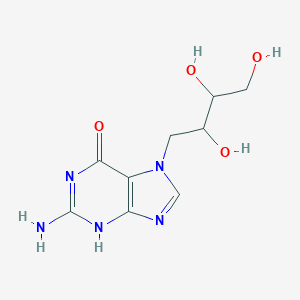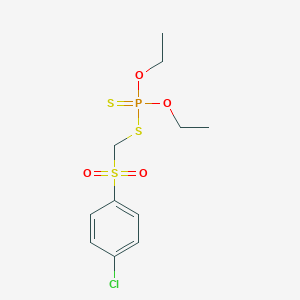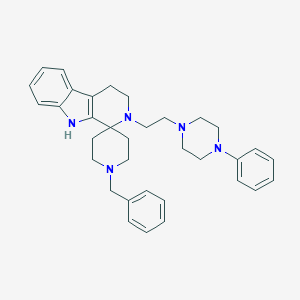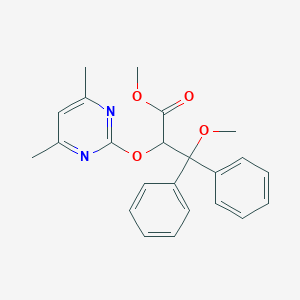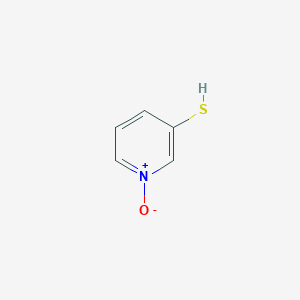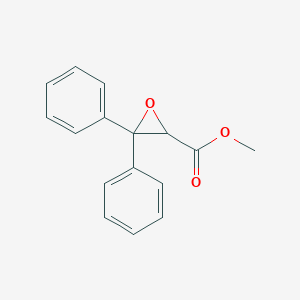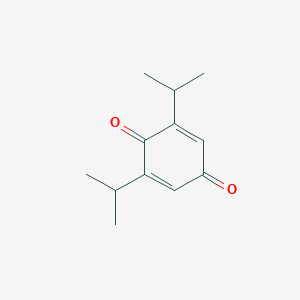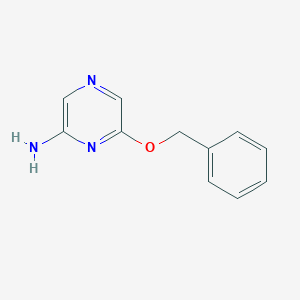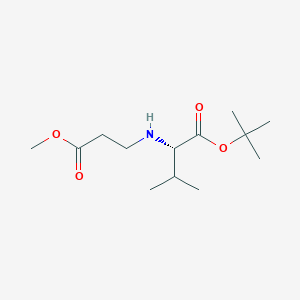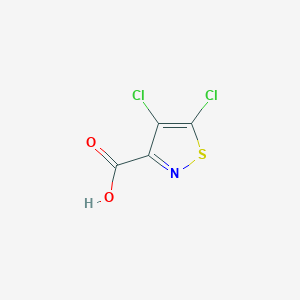
(S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The tert-butyldimethylsilyl group is a hydrolytically stable group that has been used as a protecting group for alcohols in organic synthesis . The commercially available tert-butyldimethylsilyl chloride (TBDMS-Cl) is often used as a silylation agent .
Synthesis Analysis
The synthesis of compounds containing the TBDMS group typically involves the reaction of an alcohol with TBDMS-Cl in the presence of a base . The reaction is usually carried out under mild conditions and gives high yields .
Molecular Structure Analysis
The TBDMS group consists of a silicon atom bonded to a tert-butyl group and two methyl groups . The oxygen atom of the alcohol forms a bond with the silicon atom during the silylation reaction .
Chemical Reactions Analysis
The TBDMS group can be removed from the alcohol by treatment with a fluoride source, such as tetra-n-butylammonium fluoride (TBAF), under mild conditions . This reaction is often used in the deprotection step of organic synthesis .
Scientific Research Applications
Asymmetric Synthesis
One significant application of this compound is in the field of asymmetric synthesis. For instance, tert-butanesulfinyl aldimines and ketimines, which are related in structure and reactivity to (S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine, serve as precursors for the synthesis of protected 1,2-amino alcohols. These compounds are synthesized with high yields and diastereoselectivities, highlighting their importance in producing compounds with specific chirality. Such processes are crucial for developing pharmaceuticals and complex organic molecules (Tang, Volkman, & Ellman, 2001).
Cycloaddition Reactions
Another research application involves its use in cycloaddition reactions, where (S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine or its derivatives participate in forming complex cyclic structures. For example, the compound has been used in trifluoromethanesulfonimide-catalyzed cycloadditions with α,β-unsaturated esters, leading to multisubstituted silyloxycyclobutanes. These reactions are notable for their efficiency and the ability to introduce diverse functional groups into the cyclic framework, showcasing the compound's versatility in synthetic organic chemistry (Takasu, Ishii, & Inanaga, 2006).
Advanced Material Synthesis
Moreover, this compound finds applications beyond pharmaceutical synthesis, such as in the development of new materials. For instance, the study of tert-butylammonium N-acetylglycinate monohydrate, while not the same, shares similarities in the use of tert-butyl groups. This research focuses on understanding the structural, spectral, and electronic properties of new crystalline organic complexes, which are essential for the pharmaceutical industry and drug research. Such studies contribute to the advanced materials science field by providing insights into the molecular and electronic properties of novel compounds (Senthilkumar et al., 2020).
Environmental and Chemical Reactivity Studies
Lastly, the compound's structural relatives are used in studies investigating chemical reactivity and environmental degradation processes. For example, research on tert-butylamine's atmospheric degradation, while not directly related to (S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine, illustrates the broader context of research into the environmental impacts of chemical compounds. Such studies are vital for understanding the fate of chemicals in the environment and their potential transformation products (Tan et al., 2018).
Safety And Hazards
Future Directions
The use of the TBDMS group as a protecting group for alcohols continues to be an area of interest in organic synthesis . Future research may focus on developing new methods for the silylation and deprotection reactions, as well as exploring the use of the TBDMS group in the synthesis of complex organic molecules .
properties
IUPAC Name |
(2S)-1-[tert-butyl(dimethyl)silyl]oxybutan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NOSi/c1-7-9(11)8-12-13(5,6)10(2,3)4/h9H,7-8,11H2,1-6H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCJQVABVSLUJB-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO[Si](C)(C)C(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO[Si](C)(C)C(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30582041 |
Source


|
| Record name | (2S)-1-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30582041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine | |
CAS RN |
157555-74-3 |
Source


|
| Record name | (2S)-1-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30582041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


